n-(2-(1h-Imidazol-1-yl)ethyl)benzamide
Description
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-(2-imidazol-1-ylethyl)benzamide |
InChI |
InChI=1S/C12H13N3O/c16-12(11-4-2-1-3-5-11)14-7-9-15-8-6-13-10-15/h1-6,8,10H,7,9H2,(H,14,16) |
InChI Key |
JCWPSLANKVLIFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-Imidazol-1-yl)ethyl)benzamide typically involves the reaction of 2-(1H-imidazol-1-yl)ethylamine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 2-(1H-imidazol-1-yl)ethylamine in an appropriate solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add benzoyl chloride to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
- The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, and the use of automated reactors for better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions: N-(2-(1H-Imidazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-oxides of the imidazole ring.
Reduction: Formation of the corresponding amine from the benzamide group.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-(2-(1H-Imidazol-1-yl)ethyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(1H-Imidazol-1-yl)ethyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate the activity of receptors by acting as an agonist or antagonist. The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-(1H-Imidazol-1-yl)ethyl)benzamide with analogous benzamide derivatives, emphasizing structural modifications, biological activities, and pharmacological profiles.
VNI ((R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide)
- Structural Difference : VNI incorporates a 2,4-dichlorophenyl group and a 1,3,4-oxadiazole-substituted benzamide.
- Activity: Targets fungal sterol 14α-demethylase (CYP51), showing potent antifungal activity (IC₅₀ = 0.2 nM against Trypanosoma cruzi) .
- Key Advantage : Enhanced selectivity for parasitic CYP51 over human isoforms due to bulky oxadiazole and dichlorophenyl groups.
(E)-N-(2-(1H-Imidazol-1-yl)-2-phenylethyl)-4-(3,5-dimethoxystyryl)benzamide (8d)
- Structural Difference : Styryl group at the benzamide’s para position with 3,5-dimethoxy substituents.
- Activity : Inhibits CYP24A1 (24-hydroxylase), a vitamin D metabolism enzyme, with IC₅₀ = 18 nM .
- Pharmacological Relevance: Potential for treating hypercalcemia or vitamin D-resistant cancers.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structural Difference : Replaces imidazole with a 3,4-dimethoxyphenethyl group.
- Activity : Demonstrates moderate sigma receptor affinity (Kd = 15–30 nM) but lacks imidazole-mediated CYP inhibition .
- Application : Used in neuropharmacology studies targeting sigma receptors.
N-(2-Hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide
- Structural Difference : Hydroxyethyl group instead of ethyl linker.
- Activity : Improved aqueous solubility due to the hydroxyl group, but reduced membrane permeability (logP = 1.2 vs. 2.1 for the parent compound) .
- Use Case : Explored in topical antifungal formulations.
Ureido Derivatives (e.g., 4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide)
- Structural Difference : Addition of ureido groups to the ethylamine side chain.
- Activity : Enhanced binding to histamine receptors (H₃/H₄) with Ki = 50–100 nM , surpassing the parent compound’s affinity .
- Therapeutic Potential: Investigated for inflammatory and immune-modulatory applications.
Mechanistic and Pharmacological Insights
- Imidazole Role : The 1H-imidazole group is critical for coordinating with heme iron in CYP enzymes, enabling potent inhibition .
- Side-Chain Modifications : Hydrophobic groups (e.g., styryl in 8d) improve membrane penetration, while polar groups (e.g., hydroxyethyl) enhance solubility but reduce bioavailability .
- Therapeutic Trade-offs : Bulky substituents (e.g., dichlorophenyl in VNI) increase target selectivity but may raise toxicity risks .
Q & A
Q. What are the optimal synthetic routes for N-(2-(1H-Imidazol-1-yl)ethyl)benzamide and its derivatives?
The synthesis typically involves multi-step protocols starting with functionalized benzimidazole or imidazole precursors. For example:
- Step 1 : Condensation of o-phenylenediamine with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol (characterized by S-H IR bands at ~2634 cm⁻¹ and N-H bands at ~3395 cm⁻¹) .
- Step 2 : Hydrazine hydrate treatment in methanol to generate hydrazinyl derivatives (e.g., 2-hydrazinyl-1H-benzo[d]imidazole), confirmed via ¹H-NMR (δ12.31 for S-H) .
- Final Step : Coupling with benzamide derivatives via reflux in polar solvents (e.g., methanol or ethanol), followed by recrystallization for purification .
Key Considerations : Monitor reaction progress using TLC and confirm purity via melting point analysis and elemental composition (±0.4% deviation) .
Q. How is structural characterization of this compound performed?
A combination of spectroscopic and analytical methods is essential:
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3464 cm⁻¹, C=O amide bands at ~1650 cm⁻¹) .
- NMR : ¹H-NMR reveals proton environments (e.g., imidazole protons at δ7.5–8.5), while ¹³C-NMR confirms aromatic carbons (δ115–151 ppm) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 314.36 for derivatives) .
- Elemental Analysis : Validates stoichiometry (C, H, N, S) with <0.4% error .
Advanced Research Questions
Q. What computational strategies optimize the biological activity of this compound derivatives?
- Molecular Docking : Target fungal lanosterol 14α-demethylase (CYP51) or human CYP24A1 using tools like AutoDock Vina. For example, derivatives with methoxy substituents (e.g., compound 8d ) showed enhanced binding to CYP24A1 via hydrophobic interactions .
- ADME Prediction : Use SwissADME or QikProp to assess pharmacokinetics. Derivatives with logP <3 and ≤5 hydrogen bond donors are prioritized for oral bioavailability .
- QSAR Modeling : Correlate substituent electronic effects (e.g., electron-withdrawing groups) with IC₅₀ values in enzyme inhibition assays .
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies in potency (e.g., antifungal vs. anticancer activity) may arise from:
- Assay Conditions : Variations in cell lines (e.g., Candida albicans vs. Aspergillus fumigatus) or incubation times .
- Structural Modifications : Compare analogues like 8d (3,5-dimethoxystyryl) and 8e (3,4,5-trimethoxystyryl), where additional methoxy groups in 8e improved CYP24A1 inhibition by 40% .
- Validation : Replicate studies under standardized protocols (e.g., CLSI guidelines for antifungal testing) and use orthogonal assays (e.g., X-ray crystallography to confirm target binding) .
Q. What in vitro and in vivo models are suitable for evaluating therapeutic potential?
- Antifungal Activity : Use ergosterol depletion assays in C. albicans or murine models of invasive aspergillosis. For example, derivatives targeting CYP51 reduced ergosterol levels by >70% at 10 μM .
- Anticancer Potential : Screen against human cancer cell lines (e.g., MCF-7, A549) via MTT assays. Correlate results with apoptosis markers (e.g., caspase-3 activation) .
- CYP24A1 Inhibition : Measure 24-hydroxylase activity in renal cell lines using LC-MS/MS to quantify 1,25-(OH)₂D₃ degradation .
Data Contradiction Analysis
Q. How should researchers address variability in enzyme inhibition data across studies?
- Source Analysis : Check enzyme purity (e.g., recombinant vs. native CYP24A1) and co-factor availability (e.g., NADPH concentration) .
- Control Experiments : Include positive controls (e.g., ketoconazole for CYP51 inhibition) and validate with enzyme kinetics (e.g., Ki values) .
- Structural Insights : Resolve crystal structures of target-ligand complexes to identify critical binding residues (e.g., His374 in CYP24A1 for 8d binding) .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 2 hours vs. 24 hours for hydrazine derivatives) .
- Biological Screening : Prioritize high-content screening (HCS) for multi-parametric analysis (e.g., cell viability, mitochondrial membrane potential) .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., PubChem BioAssay).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
